Cas no 1806532-52-4 (2,4-Diiodopyridine-5-sulfonyl chloride)

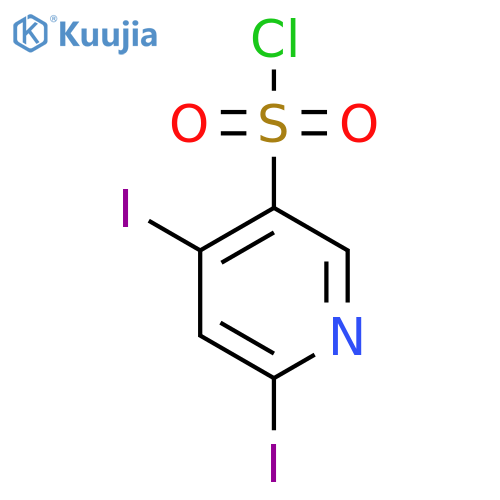

1806532-52-4 structure

商品名:2,4-Diiodopyridine-5-sulfonyl chloride

CAS番号:1806532-52-4

MF:C5H2ClI2NO2S

メガワット:429.40182352066

CID:4905043

2,4-Diiodopyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Diiodopyridine-5-sulfonyl chloride

-

- インチ: 1S/C5H2ClI2NO2S/c6-12(10,11)4-2-9-5(8)1-3(4)7/h1-2H

- InChIKey: IAEBABVALVTKAK-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(N=CC=1S(=O)(=O)Cl)I

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 253

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 2.2

2,4-Diiodopyridine-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006895-500mg |

2,4-Diiodopyridine-5-sulfonyl chloride |

1806532-52-4 | 95% | 500mg |

$1,819.80 | 2022-03-31 | |

| Alichem | A029006895-250mg |

2,4-Diiodopyridine-5-sulfonyl chloride |

1806532-52-4 | 95% | 250mg |

$1,038.80 | 2022-03-31 | |

| Alichem | A029006895-1g |

2,4-Diiodopyridine-5-sulfonyl chloride |

1806532-52-4 | 95% | 1g |

$3,155.55 | 2022-03-31 |

2,4-Diiodopyridine-5-sulfonyl chloride 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1806532-52-4 (2,4-Diiodopyridine-5-sulfonyl chloride) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量